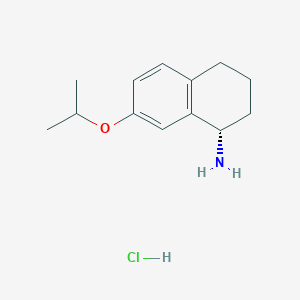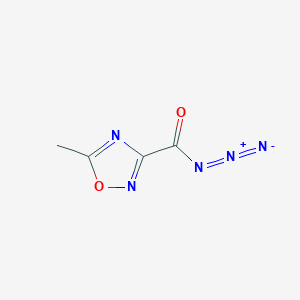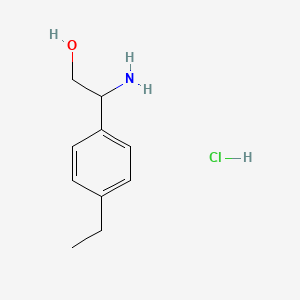
1-Benzoyl-3-(chloromethyl)pyrrolidine
Overview
Description
“1-Benzoyl-3-(chloromethyl)pyrrolidine” is a chemical compound with the molecular formula C12H14ClNO . It has a molecular weight of 223.7 g/mol . The compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14ClNO/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 223.7 g/mol .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
1-Benzoyl-3-(chloromethyl)pyrrolidine derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. One study demonstrated that certain compounds, like 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid, showed high potency in mouse analgesic assays and minimal gastrointestinal erosion in rats, suggesting their therapeutic potential (Muchowski et al., 1985).
Chemical Structure and Dynamics
Research involving N-benzoyl pyrrolidine derivatives, including this compound, has focused on understanding their chemical dynamics. Studies using NMR spectroscopy investigated the rotational barriers in these compounds, providing insights into their structural characteristics and reactivity (Tafazzoli et al., 2008).
Nootropic Effects and Memory Enhancement
Research on pyrrolidine derivatives, including para-benzoyl-1,4-dipyrrolidinone, a related compound, has explored their potential nootropic effects. These studies have shown that certain pyrrolidine derivatives can facilitate learning and improve memory in animal models, indicating their potential application in cognitive enhancement (Petkov et al., 1991).
Synthesis of Novel Derivatives
Various studies have focused on the synthesis of novel derivatives involving this compound. These include the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, which have shown promise in antimicrobial and antioxidant activities (Flefel et al., 2018).
Development of β3-AR Agonists
Research has also been conducted on the synthesis of cis-2,5-disubstituted pyrrolidine, a core scaffold in the development of β3-adrenergic receptor (β3-AR) agonists. This involves innovative synthetic approaches, integrating biotechnology and organic synthesis (Xu et al., 2013).
Catalysis and Reaction Mechanisms
Studies on this compound and related compounds have also contributed to understanding catalysis and reaction mechanisms. For instance, research on pyridine 1-oxide catalyzed reactions involving benzoyl chloride provides insights into phase transfer catalysis and reaction kinetics (Kuo & Jwo, 1992).
properties
IUPAC Name |
[3-(chloromethyl)pyrrolidin-1-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDUWLRSVLERAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




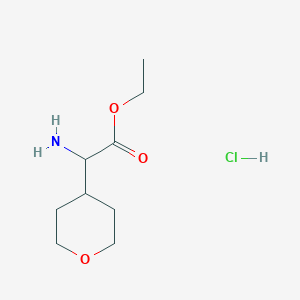


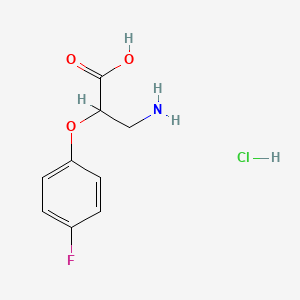

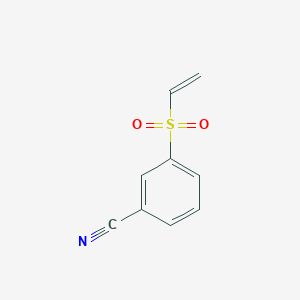
![1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one](/img/structure/B1376614.png)
